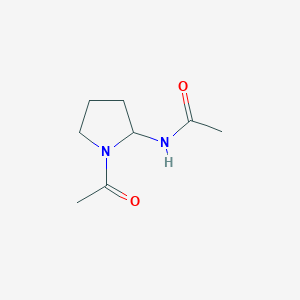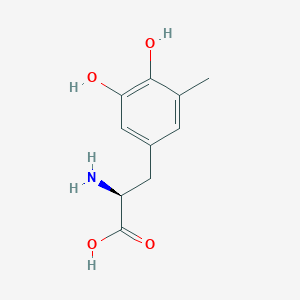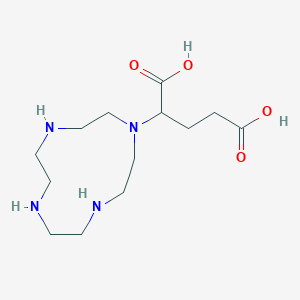![molecular formula C11H19NO5Si B12593008 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione CAS No. 639818-97-6](/img/structure/B12593008.png)
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione is a compound that combines the structural features of a pyrrole ring with a trimethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a trimethoxysilylpropyl reagent. One common method includes the use of copper oxide (CuO) nanoparticles as a catalyst to facilitate the reaction . The reaction conditions often involve mild temperatures and the use of solvents such as water or organic solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts like CuO nanoparticles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized pyrrole derivatives .
Scientific Research Applications
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of advanced materials, including coatings, adhesives, and nanocomposites.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione involves its ability to form stable bonds with other molecules through its trimethoxysilyl group. This allows it to act as a coupling agent, facilitating the formation of complex structures. The molecular targets and pathways involved include interactions with hydroxyl and carboxyl groups, leading to the formation of covalent bonds that enhance the stability and functionality of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-[3-(trimethoxysilyl)propyl]-1H-imidazol-3-ium chloride: Similar in structure but contains an imidazole ring instead of a pyrrole ring.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a pyrrole ring.
Uniqueness
Its ability to undergo a wide range of chemical reactions and form stable complexes makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
639818-97-6 |
|---|---|
Molecular Formula |
C11H19NO5Si |
Molecular Weight |
273.36 g/mol |
IUPAC Name |
3-methyl-1-(3-trimethoxysilylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H19NO5Si/c1-9-8-10(13)12(11(9)14)6-5-7-18(15-2,16-3)17-4/h8H,5-7H2,1-4H3 |
InChI Key |
NPMVAIQZLTVXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine)](/img/structure/B12592935.png)
![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)



![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B12592979.png)

![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)





